Boc-Val-Cit-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Val-Cit-PAB-PNP 是一种用于合成抗体药物偶联物 (ADC) 的可裂解肽连接体。该化合物旨在特异性地在靶细胞内释放药物载荷,从而提高治疗剂的疗效并减少其副作用。 This compound 的结构包含一个缬氨酸-瓜氨酸二肽序列,该序列被溶酶体中的酶组织蛋白酶 B 裂解 .
作用机制
Boc-Val-Cit-PAB-PNP 的作用机制包括:
靶向: ADC 结合癌细胞表面的特定抗原。
内化: ADC 被内化到细胞中,并被运送到溶酶体。
裂解: 组织蛋白酶 B 裂解缬氨酸-瓜氨酸连接体,释放药物载荷。
作用: 释放的药物对癌细胞发挥其细胞毒作用。
生化分析
Biochemical Properties
Boc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as it forms the bridge between the antibody and the cytotoxic drug in ADCs . The linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is specifically catalyzed by the enzyme cathepsin B, which is typically overexpressed in tumor cells .
Cellular Effects
The effects of this compound on cells are primarily mediated through the action of the ADCs it helps to form . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug . This can lead to cell death, thereby inhibiting the growth of the tumor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The drug can then interact with its target, often a critical cellular protein, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADC it is part of . The linker is designed to be stable in the bloodstream but to be cleaved once inside the target cell . This allows for the controlled release of the drug over time .
Metabolic Pathways
The metabolic pathways involving this compound are related to its role in ADCs . After the ADC is internalized by the target cell, the linker is cleaved by cathepsin B . This enzymatic reaction represents the primary metabolic pathway involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms . The ADCs are designed to specifically bind to antigens on the surface of target cells, facilitating their uptake . Once inside the cell, the linker is cleaved, releasing the drug .
Subcellular Localization
The subcellular localization of this compound is related to the intracellular trafficking of the ADCs it is part of . After internalization, the ADCs are typically transported to lysosomes, where the acidic environment facilitates the cleavage of the linker .
准备方法
合成路线和反应条件
Boc-Val-Cit-PAB-PNP 的合成涉及多个步骤,从氨基酸的保护和肽键的形成开始。一般的合成路线包括:
氨基酸的保护: 使用叔丁氧羰基 (Boc) 基团保护缬氨酸和瓜氨酸。
肽键形成: 使用标准肽偶联试剂(如 N,N'-二异丙基碳二酰亚胺 (DIC) 和羟基苯并三唑 (HOBt))偶联受保护的氨基酸。
连接体连接: 然后通过酯化和酰胺化反应将肽连接到对氨基苄基 (PAB) 和对硝基苯基 (PNP) 基团。
脱保护: 在酸性条件下脱除 Boc 基团,得到最终产物.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 大规模合成受保护的氨基酸和肽。
自动化肽合成仪: 使用自动化系统简化偶联和脱保护步骤。
纯化: 采用高效液相色谱 (HPLC) 纯化最终产物。
化学反应分析
反应类型
Boc-Val-Cit-PAB-PNP 会发生几种类型的化学反应:
裂解: 缬氨酸-瓜氨酸序列被组织蛋白酶 B 裂解,释放药物载荷。
水解: 酯键和酰胺键可以在酸性或碱性条件下水解。
取代: PNP 基团可以被亲核试剂(如胺类)取代.
常用试剂和条件
裂解: 溶酶体条件下的组织蛋白酶 B 酶。
水解: 酸性(例如三氟乙酸)或碱性(例如氢氧化钠)条件。
取代: 在温和条件下使用伯胺等亲核试剂.
主要产物
裂解: 释放药物载荷。
水解: 形成氨基酸和 PAB-PNP 片段。
取代: 形成取代的 PAB 衍生物。
科学研究应用
Boc-Val-Cit-PAB-PNP 在科学研究中有着广泛的应用:
化学: 用作复杂分子合成的连接体。
生物学: 促进细胞研究中的靶向药物递送。
医学: 是癌症治疗中 ADC 开发中不可或缺的一部分。
工业: 用于生产专业药物。
相似化合物的比较
类似化合物
Boc-Gly-Phe-Leu-PAB-PNP: 另一种用于 ADC 的可裂解连接体。
Fmoc-Val-Cit-PAB-PNP: 结构相似,但保护基团不同。
Boc-Val-Ala-PAB-PNP: 肽序列有所不同。
独特性
Boc-Val-Cit-PAB-PNP 的独特性在于其被组织蛋白酶 B 特异性裂解,确保药物在溶酶体中靶向释放。这种特异性提高了 ADC 的治疗指数,使其成为靶向癌症治疗中的一种宝贵工具。
属性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWLDDHVHXQPOG-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。